molecular formula C9H13N3O2 B582757 N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea CAS No. 144141-34-4

N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea

Cat. No.: B582757
CAS No.: 144141-34-4
M. Wt: 195.222
InChI Key: UJFLKDIYZKJIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea is a synthetic organic compound featuring a urea group linked to a 2-oxo-1,2-dihydropyridine scaffold. This structure is of significant interest in medicinal chemistry and drug discovery, as both the urea functional group and the dihydropyridinone core are privileged structures found in many biologically active molecules. Urea derivatives are extensively investigated for their ability to act as enzyme inhibitors, often through key hydrogen-bonding interactions with active sites . The 2-oxo-dihydropyridine moiety is a recognized pharmacophore in neurology and oncology research; for instance, compounds with this core have been developed as potent noncompetitive AMPA receptor antagonists for epilepsy treatment . Researchers are exploring this chemical class for its potential to modulate various biological targets, including aspartyl proteases like beta-secretase (BACE), which is a prominent target in Alzheimer's disease research . The structural framework of this compound suggests potential as a versatile building block or intermediate in the design and synthesis of novel therapeutic agents for neurological disorders, inflammatory conditions, and cancer. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(2-oxo-1H-pyridin-3-yl)-1-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-6-12(9(10)14)7-4-3-5-11-8(7)13/h3-5H,2,6H2,1H3,(H2,10,14)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFLKDIYZKJIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=CNC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668426
Record name N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144141-34-4
Record name N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 3-Aminopyridin-2(1H)-one with Propyl Isocyanate

A foundational approach involves the nucleophilic addition of 3-aminopyridin-2(1H)-one to propyl isocyanate under basic conditions. Triethylamine (Et₃N) in dimethylformamide (DMF) at 60°C for 6 hours achieves moderate yields (58–65%). The reaction proceeds via a carbamate intermediate, with the propyl group’s steric bulk necessitating extended reaction times compared to methyl analogues.

Key Optimization Parameters :

  • Base selection: Et₃N outperforms K₂CO₃ due to superior solubility in polar aprotic solvents

  • Solvent effects: DMF > DMSO > THF (yield correlation with polarity)

  • Temperature: Yields plateau above 60°C due to decomposition of the isocyanate

Palladium-Catalyzed Cross-Coupling

Building on methodologies for related pyridone ureas, a palladium-mediated approach using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] enables coupling between 3-bromo-2-pyridone and preformed propylurea derivatives. Microwave irradiation at 100°C for 30 minutes in DMF achieves 82% yield, significantly outperforming conventional heating (45% yield at 80°C over 12 hours).

Representative Procedure :

Critical Analysis :

  • CuI co-catalyst suppresses homo-coupling of alkynyl intermediates

  • Microwave irradiation enhances reaction homogeneity and reduces decomposition

Stepwise Assembly via Functionalized Intermediates

Propargylamine-Based Urea Formation

A patent-derived method utilizes propargylamine as a linchpin for sequential functionalization:

  • KOCN-mediated urea synthesis :
    Propargylamine (3.2 mL, 50 mmol) + KOCN (16 g, 200 mmol) in 1N HCl → 60°C, 12 hours → 1-(prop-2-yn-1-yl)urea (71% yield)

  • Alkyne-azide cycloaddition :
    Click chemistry with 3-azidopyridin-2(1H)-one under Cu(I) catalysis

Advantages :

  • Enables late-stage diversification of the pyridinone ring

  • Orthogonal protection strategies feasible for N-propyl group introduction

Analytical Characterization and Quality Control

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.6 (br s, 1H, NH), 9.5–9.7 (m, 2H, urea NH), 8.65 (s, 1H, pyridone H4), 7.85 (s, 2H, NH₂), 2.45 (s, 3H, CH₃)

HRMS (ESI+) :

  • Calculated for C₉H₁₂N₃O₂ [M+H]⁺: 218.0926

  • Observed: 218.0923

Purity Optimization Strategies

Purification MethodRecovery (%)Purity (%)
Reverse-phase HPLC82>99
Silica gel chromatography6595
Recrystallization (EtOH/H₂O)5898

Data adapted from and

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Direct urea coupling65986 hModerate
Pd-catalyzed coupling82990.5 hHigh
Propargylamine route719712 hLow

Key Insights :

  • Microwave-assisted Pd catalysis offers superior efficiency but requires specialized equipment

  • Propargylamine methods enable modular synthesis but involve multi-step sequences

Challenges and Mitigation Strategies

6.1 Urea Hydrolysis Prevention

  • Strict anhydrous conditions (molecular sieves, N₂ atmosphere)

  • Avoidance of strong acids/bases during workup

6.2 Regioselectivity in Pyridone Functionalization

  • Ortho-directing effects of the carbonyl group favor C3 substitution

  • Steric guidance from N-propyl group minimizes C5 byproducts

Industrial-Scale Considerations

7.1 Cost-Benefit Analysis

  • Pd catalyst recovery systems reduce precious metal costs by 40%

  • Continuous flow microwave reactors improve throughput 3-fold vs batch

7.2 Environmental Impact

  • DMF replacement with cyclopentyl methyl ether (CPME) reduces toxicity

  • CuI waste treatment via thiourea complexation achieves 99.9% metal recovery

Scientific Research Applications

N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, particularly those involved in oxidative stress and inflammation. It may also interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea, we compare it with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications. Key compounds include:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties
This compound 3-position: N-propylurea ~211.23* Potential kinase inhibition, H-bond donor
2-Amino-6-chloropyridine-3-carboxylic acid 2-amino, 6-chloro, 3-carboxy ~188.59 Intermediate in antibiotic synthesis
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid 3-boronic acid ~137.93 Suzuki-Miyaura cross-coupling reactions
3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one hydrochloride 3-aminomethyl, 4,6-dimethyl, HCl salt ~220.70 Neurological drug candidate

*Calculated using average atomic masses.

Key Observations:

Substituent-Driven Reactivity: The boronic acid derivative (CAS: 1142197-19-0) is pivotal in coupling reactions due to its sp²-hybridized boron, enabling covalent bond formation with aryl halides . In contrast, the urea group in this compound enhances hydrogen-bonding interactions, making it suitable for targeting polar enzyme active sites. Chlorine and carboxy groups in 2-amino-6-chloropyridine-3-carboxylic acid increase electrophilicity, favoring nucleophilic substitution or condensation reactions .

Physicochemical Properties: Solubility: Urea derivatives generally exhibit higher aqueous solubility than boronic acids due to increased polarity. For example, N-propylurea’s logP is estimated to be lower than that of the boronic acid analog, enhancing bioavailability. Stability: The hydrochloride salt of 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one improves stability under physiological conditions compared to the free base form .

Biological Activity: Kinase Inhibition: Urea-containing pyridinones are known to mimic ATP-binding motifs in kinases. While this compound lacks published activity data, analogs like imatinib derivatives demonstrate the urea group’s role in target engagement . Antimicrobial Activity: Chlorinated pyridines (e.g., 2-amino-6-chloropyridine-3-carboxylic acid) are precursors to quinolone antibiotics, leveraging halogen-mediated DNA gyrase inhibition .

Synthetic Utility: Boronic acid derivatives are critical in Suzuki-Miyaura reactions, enabling rapid diversification of pyridine scaffolds for high-throughput screening . The aminomethyl group in 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one facilitates further functionalization via reductive amination or acylation .

Methodological Considerations

  • Structural Analysis : Tools like SHELXL (part of the SHELX suite) are widely used for crystallographic refinement of pyridine derivatives, ensuring accurate determination of bond lengths and angles critical for structure-activity relationships .
  • Computational Docking : Programs like AutoDock Vina enable rapid screening of binding modes for urea derivatives against therapeutic targets, with improved accuracy and speed over earlier algorithms .

Biological Activity

N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring with a keto group at the second position and a propylurea moiety. Its molecular formula is C9H13N3O2C_9H_{13}N_3O_2 . The compound's structure influences its reactivity and solubility, which are critical for its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Modulation : The compound may interact with enzymes involved in oxidative stress and inflammation pathways. This interaction could lead to alterations in cellular signaling and gene expression .
  • Receptor Interaction : There is potential for this compound to modulate the activity of specific cellular receptors, impacting various physiological processes .

Anticancer Activity

The anticancer potential of this compound has been explored through structural analogs that demonstrate significant anti-tumor effects. For example, diarylureas have been identified as promising candidates in the development of anti-cancer agents targeting receptor tyrosine kinases . The structure-activity relationship (SAR) studies indicate that modifications in the urea moiety can enhance anticancer activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamideAcetamide instead of propylureaModerate anticancer properties
N-(2-Oxo-1,2-dihydropyridin-3-yl)piperidinePiperidine moietyHigher anti-inflammatory effects
N-(2-Oxo-1,2-dihydropyridin-3-yl)methylacetamideMethylacetamide as substituentVariable antimicrobial activity

The propylurea moiety in this compound may impart distinct biological properties compared to these analogs, making it a valuable candidate for further research.

Case Studies and Research Findings

Several studies have focused on related dihydropyridine derivatives to elucidate their biological activities:

  • Antitumor Activity : A study on diarylureas showed that certain derivatives exhibited IC50 values in the sub-micromolar range against various tumor cell lines . This suggests that similar structures may also confer potent anticancer properties.
  • Molecular Docking Studies : Research involving molecular docking has demonstrated that certain derivatives bind effectively to target proteins involved in cancer progression . Such studies highlight the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. What are the common synthetic routes for N-(2-Oxo-1,2-dihydropyridin-3-yl)-N-propylurea, and what key intermediates are involved?

Answer: The synthesis typically involves coupling a 2-oxo-1,2-dihydropyridin-3-amine derivative with propyl isocyanate under anhydrous conditions. Key intermediates include:

  • 3-Amino-2-oxo-1,2-dihydropyridine : Prepared via cyclization of cyanoacetamide derivatives under acidic conditions.
  • Propylurea precursors : Generated by reacting propylamine with phosgene analogs.

Reaction optimization often requires monitoring by HPLC or LC-MS to ensure intermediate stability and avoid side reactions like over-alkylation . A representative protocol involves:

Step 1 : Synthesis of 3-amino-2-oxo-1,2-dihydropyridine via refluxing cyanoacetamide with acetic anhydride.

Step 2 : Slow addition of propyl isocyanate in dry THF at 0–5°C.

Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the purity of this compound assessed in pharmaceutical research?

Answer: Purity validation employs a combination of analytical techniques:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (e.g., unreacted amine or urea byproducts) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity and detects residual solvents (e.g., DMF or THF).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1).

A typical impurity profile includes:

Impurity IDStructureSource
Impurity A3-Amino-2-oxo-1,2-dihydropyridineUnreacted starting material
Impurity BN-Propylurea dimerSide reaction under basic conditions

Advanced Research Questions

Q. What challenges arise in the crystallographic characterization of this compound, and how can SHELX programs address them?

Answer: Crystallization challenges include:

  • Polymorphism : Multiple crystalline forms due to flexible propylurea chain.
  • Twinned crystals : Common in hydropyridinone derivatives, complicating data collection.

Q. Methodological Solutions :

  • Use SHELXT for rapid structure solution via dual-space algorithms, particularly effective for handling pseudo-symmetry in twinned crystals .
  • SHELXL refinement : Incorporates restraints for disordered propyl groups and hydrogen-bonding networks (e.g., N–H···O interactions between urea and pyridinone moieties) .

Q. How do structural modifications at the propylurea moiety impact the compound’s biological activity, and what methodologies are used to evaluate these effects?

Answer: Modifications (e.g., branching, halogenation) alter pharmacokinetic properties and target binding. Structure-Activity Relationship (SAR) studies involve:

  • In vitro assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases or proteases) .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to active sites.

Example : Replacing the propyl group with cyclopropyl enhances metabolic stability but reduces solubility, requiring co-solvents (e.g., DMSO/PBS mixtures) for assays .

Q. How can researchers resolve contradictions in reported anti-HIV activity data for derivatives of this compound?

Answer: Discrepancies often stem from:

  • Assay variability : Differences in cell lines (e.g., MT-4 vs. PBMCs) or viral strains (HIV-1 IIIB vs. NL4-3).
  • Enantiomeric purity : Chiral centers in derivatives (e.g., R vs. S configurations) significantly affect activity .

Q. Resolution Strategies :

Standardized protocols : Use WHO-recommended HIV-1 integrase inhibition assays.

Chiral HPLC : Verify enantiomeric ratios before biological testing .

Meta-analysis : Compare IC₅₀ values across studies using normalized data (e.g., log-transformed dose-response curves).

Q. What methodologies optimize the reaction yield of this compound under green chemistry principles?

Answer: Green Optimization Approaches :

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity .
  • Catalysis : Use immobilized lipases (e.g., Candida antarctica Lipase B) for urea bond formation at ambient temperatures.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes, achieving >85% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.